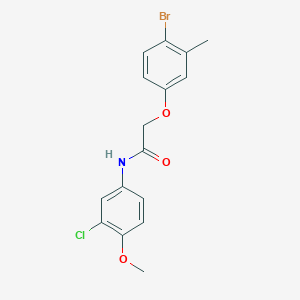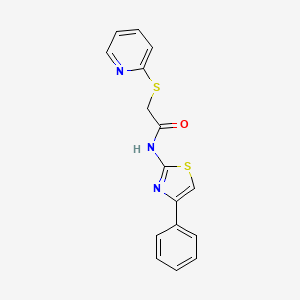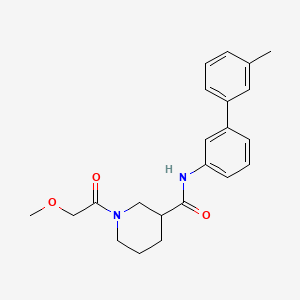
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that is commonly referred to as "BMPA". It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of BMPA is not fully understood, but it is believed to involve the inhibition of cell growth and proliferation. BMPA has been shown to inhibit the activity of several enzymes involved in cell growth and division, including cyclin-dependent kinases and histone deacetylases.
Biochemical and Physiological Effects:
BMPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BMPA has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to modulate the activity of several neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMPA for lab experiments is its high purity and stability. This makes it an ideal compound for use in a variety of research applications. However, one limitation of BMPA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving BMPA. One area of research involves the development of BMPA as a potential anti-cancer agent. Further studies are needed to determine the optimal dosage and administration method for BMPA in order to maximize its anti-cancer effects. Other potential areas of research include the development of BMPA as a potential treatment for neurological disorders, and the exploration of its anti-inflammatory and anti-oxidant properties for the treatment of other diseases.
In conclusion, BMPA is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its anti-cancer properties, anti-inflammatory and anti-oxidant effects, and potential for the treatment of neurological disorders make it a promising candidate for further research. While there are limitations to its use in lab experiments, the high purity and stability of BMPA make it an ideal compound for a variety of research applications.
Méthodes De Synthèse
The synthesis of BMPA involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 2-(4-bromo-3-methylphenoxy)acetyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to yield BMPA in a high yield and purity.
Applications De Recherche Scientifique
BMPA has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the development of BMPA as a potential anti-cancer agent. Studies have shown that BMPA can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-10-7-12(4-5-13(10)17)22-9-16(20)19-11-3-6-15(21-2)14(18)8-11/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVOPCPPUJRQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-hydroxybenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B6081768.png)
![N-(4-fluorophenyl)-1-[4-(methylthio)benzoyl]-3-piperidinamine](/img/structure/B6081782.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6081784.png)


![ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B6081812.png)
![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6081817.png)
![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)
![N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6081837.png)
![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)


![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)